2-Bromo-5-(3-fluorophenyl)-1-pentene
Overview
Description
Synthesis Analysis
While there is no direct synthesis method available for “2-Bromo-5-(3-fluorophenyl)-1-pentene”, related compounds have been synthesized using various methods. For instance, borinic acids, which are a subclass of organoborane compounds, can be synthesized by adding organometallic reagents to boranes or by reacting triarylboranes with a ligand .Scientific Research Applications
Catalytic Dehydrohalogenation Applications
Research by Kamiguchi et al. (2003) demonstrates the catalytic dehydrohalogenation of halogenated pentenes, including compounds structurally related to 2-Bromo-5-(3-fluorophenyl)-1-pentene, using Nb, Mo, Ta, and W halide clusters. This process yields pentenes through the removal of halogen atoms in a gas flow reactor, showcasing the potential of molecular clusters as catalysts for refining and manipulating halogenated organic compounds (Kamiguchi et al., 2003).
Bromination Reactions
Abe et al. (2002) explored the use of meso-tetraphenyl-21-telluraporphyrins as catalysts for bromination reactions involving hydrogen peroxide and sodium bromide. This study highlights the potential for specific catalysts to facilitate the bromination of compounds, possibly including derivatives of this compound, enhancing the utility of such compounds in synthetic chemistry (Abe et al., 2002).
Anti-Viral Applications
Lewis, Revankar, and Rando (1995) synthesized alkenyl substituted cytosines and 5-halocytosines, demonstrating slight anti-Human Cytomegalovirus (HCMV) activity. While the direct application of this compound is not discussed, this research indicates the broader potential for halogenated pentene derivatives in biomedical research, particularly in antiviral compounds (Lewis et al., 1995).
Advanced Material Synthesis
Irie et al. (2000) investigated the photochromism of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene in a single-crystalline phase, a process that could potentially be applied to derivatives of this compound. This study highlights the potential of halogenated pentenes in the development of advanced materials with photochromic properties, which could have applications in optics and data storage technologies (Irie et al., 2000).
Chemical Synthesis and Characterization
Khalid et al. (2020) discussed the synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, showcasing the versatility of similar compounds in chemical synthesis and the development of new materials with potential applications in various industrial and research contexts (Khalid et al., 2020).
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. Many compounds interact with proteins, such as enzymes or receptors, altering their function and leading to changes in cellular behavior. Without specific studies on “2-bromo-5-(3-fluorophenyl)-1-pentene”, it’s difficult to identify its exact targets .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to activation or inhibition of the protein’s function. The presence of bromine and fluorine atoms in the compound could potentially influence its mode of action, as these atoms are often involved in forming strong, specific interactions with target proteins .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites. Without specific information, it’s difficult to predict exactly which pathways “this compound” might affect .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). These properties are influenced by the compound’s chemical structure and can greatly affect its bioavailability and overall effects. For example, the presence of bromine and fluorine atoms could influence how the compound is metabolized and excreted .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. This could range from changes in cellular behavior to potential therapeutic effects if the compound is being studied as a drug candidate. Without specific studies, it’s difficult to predict the exact results of “this compound”'s action .
Action Environment
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s stability and activity could be affected by the pH of its environment .
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWSMYGGHBMJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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